molecular formula C12H13N7OS B11519433 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B11519433
M. Wt: 303.35 g/mol
InChI Key: WXECSMJDOJZYIT-UHFFFAOYSA-N
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Description

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound featuring a triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amino group with 2-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to ring-opened products or amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives and ring-opened products.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s triazole ring system is of interest due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a scaffold for drug development.

Medicine

Medicinally, this compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its structural similarity to known bioactive molecules.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism by which 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide is unique due to the presence of both the sulfanyl and acetamide groups, which provide additional sites for chemical modification and potential bioactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13N7OS

Molecular Weight

303.35 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C12H13N7OS/c1-8-4-2-3-5-9(8)15-10(20)6-21-12-17-16-11-18(13)7-14-19(11)12/h2-5,7H,6,13H2,1H3,(H,15,20)

InChI Key

WXECSMJDOJZYIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=CN3N

Origin of Product

United States

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